molecular formula C8H8N4O3 B11727144 [(E)-[(4-nitrophenyl)methylidene]amino]urea

[(E)-[(4-nitrophenyl)methylidene]amino]urea

Cat. No.: B11727144
M. Wt: 208.17 g/mol
InChI Key: PMJVNUNOOIWGHN-YHYXMXQVSA-N
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Description

[(E)-[(4-nitrophenyl)methylidene]amino]urea is a chemical compound with the molecular formula C8H8N4O3. It is also known as 4-nitrobenzaldehyde semicarbazone. This compound is characterized by the presence of a nitrophenyl group attached to a methylideneamino group, which is further connected to a urea moiety. The compound is known for its applications in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[(4-nitrophenyl)methylidene]amino]urea typically involves the reaction of 4-nitrobenzaldehyde with semicarbazide under specific conditions. The reaction is carried out in an aqueous or organic solvent, often with the addition of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(E)-[(4-nitrophenyl)methylidene]amino]urea undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the nitrophenyl group can lead to the formation of nitrobenzoic acid derivatives.

    Reduction: Reduction of the nitro group results in the formation of aminophenyl derivatives.

    Substitution: Substitution reactions can yield various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

[(E)-[(4-nitrophenyl)methylidene]amino]urea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of [(E)-[(4-nitrophenyl)methylidene]amino]urea involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the urea moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest involvement in oxidative stress pathways and enzyme inhibition.

Comparison with Similar Compounds

[(E)-[(4-nitrophenyl)methylidene]amino]urea can be compared with other similar compounds such as:

    4-nitrophenyl-N-benzylcarbamate: This compound also contains a nitrophenyl group and is used in the synthesis of urea derivatives.

    N-[(E)-(4-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(4-nitrophenyl)methylidene]amino}benzyl)phenyl]amine: A more complex derivative with similar functional groups.

    2-[(E)-{[4-(4-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}benzyl)phenyl]imino}methyl]-4-nitrophenol: Another compound with a nitrophenyl group and urea moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8N4O3

Molecular Weight

208.17 g/mol

IUPAC Name

[(Z)-(4-nitrophenyl)methylideneamino]urea

InChI

InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-1-3-7(4-2-6)12(14)15/h1-5H,(H3,9,11,13)/b10-5-

InChI Key

PMJVNUNOOIWGHN-YHYXMXQVSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N\NC(=O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)N)[N+](=O)[O-]

Origin of Product

United States

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